molecular formula C21H21ClN4O3 B2500839 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide CAS No. 946272-95-3

5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide

Cat. No.: B2500839
CAS No.: 946272-95-3
M. Wt: 412.87
InChI Key: SJOWQGANUNDYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, methoxy, and pyrimidinylamino groups, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the chloro, methoxy, and pyrimidinylamino substituents under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to similar compounds, 5-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-methoxybenzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include other benzamide derivatives with different substituents, such as 5-chloro-N-(4-aminophenyl)-2-methoxybenzamide and 5-chloro-N-(4-(pyrimidin-4-ylamino)phenyl)-2-methoxybenzamide. These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

5-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-4-29-20-12-19(23-13(2)24-20)25-15-6-8-16(9-7-15)26-21(27)17-11-14(22)5-10-18(17)28-3/h5-12H,4H2,1-3H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOWQGANUNDYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.